Menthyl benzoate

Description

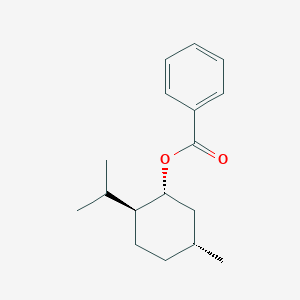

Structure

3D Structure

Properties

CAS No. |

6284-35-1 |

|---|---|

Molecular Formula |

C17H24O2 |

Molecular Weight |

260.4 g/mol |

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] benzoate |

InChI |

InChI=1S/C17H24O2/c1-12(2)15-10-9-13(3)11-16(15)19-17(18)14-7-5-4-6-8-14/h4-8,12-13,15-16H,9-11H2,1-3H3/t13-,15+,16-/m1/s1 |

InChI Key |

TTYVYRHNIVBWCB-VNQPRFMTSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C2=CC=CC=C2)C(C)C |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C2=CC=CC=C2)C(C)C |

Origin of Product |

United States |

Synthesis and Synthetic Methodologies for Menthyl Benzoate

Esterification Pathways for Menthyl Benzoate (B1203000) Formation

C₁₀H₂₀O (Menthol) + C₇H₆O₂ (Benzoic Acid) ⇌ C₁₇H₂₄O₂ (Menthyl benzoate) + H₂O

This equilibrium reaction is typically driven towards the product side by removing water as it is formed or by using an excess of one of the reactants. tcu.edu A patent describes a process for producing synthetic menthol (B31143) that involves the esterification of a mixture of crude synthetic menthols with 110% to 130% of the theoretical amount of benzoic acid required. google.com The water vaporized during the esterification is condensed and collected to shift the equilibrium towards the formation of this compound. google.com

Another pathway to this compound is through transesterification. This involves the reaction of a different ester, such as methyl benzoate, with menthol in the presence of a catalyst. A patented process describes the transesterification of l-menthyl benzoate with sodium methoxide (B1231860) to produce methyl benzoate and menthol. google.com While this specific example shows the reverse reaction, the principle of transesterification can be applied to synthesize this compound from other benzoates.

Catalytic Approaches in this compound Synthesis

Homogeneous Catalysis Research

Traditionally, strong mineral acids such as sulfuric acid and p-toluenesulfonic acid have been used as homogeneous catalysts for the esterification of benzoic acid. mdpi.comuomustansiriyah.edu.iq These catalysts are effective in protonating the carbonyl oxygen of benzoic acid, thereby activating it for nucleophilic attack by menthol. uomustansiriyah.edu.iq However, the use of these strong acids presents challenges, including equipment corrosion, difficulty in catalyst recovery, and the generation of acidic waste streams, which are environmentally undesirable. mdpi.comscielo.br

Heterogeneous Catalysis Development (e.g., Solid Acid Catalysts)

To overcome the drawbacks of homogeneous catalysts, significant research has focused on the development of solid acid catalysts for esterification reactions. These heterogeneous catalysts offer several advantages, including ease of separation from the reaction mixture, reusability, and reduced environmental impact. scielo.brmdpi.com

Several types of solid acid catalysts have been investigated for the synthesis of benzoates, which can be extrapolated to this compound production. These include:

Zeolites: Zeolite Hβ has been studied for the microwave-assisted esterification of benzoic acid with methanol (B129727) to produce methyl benzoate. researchgate.net This suggests its potential applicability for the synthesis of this compound.

Sulfated Zirconia and Titania: Zirconium and titanium-based solid acids have shown high activity in the synthesis of methyl benzoates. mdpi.com A study on a Zr/Ti solid acid catalyst demonstrated its effectiveness in the direct condensation of benzoic acid and methanol. mdpi.com These catalysts are considered solid superacids and can be recovered and reused multiple times. mdpi.com Another study focused on iron-supported zirconium/titanium solid acid catalysts, which also showed good catalytic activity and recyclability in the synthesis of various methyl benzoates. mdpi.com

Layered Metal Benzoates: Layered barium, calcium, and strontium benzoates have been explored as reusable heterogeneous catalysts for the methyl esterification of benzoic acid. scielo.br These catalysts demonstrated consistent activity over several reaction cycles, indicating their potential for sustainable ester synthesis. scielo.br

The following table summarizes the performance of some heterogeneous catalysts in benzoate synthesis:

| Catalyst | Reactants | Product | Conversion/Yield | Conditions | Reference |

| Zr/Ti Solid Acid | Benzoic Acid, Methanol | Methyl Benzoate | 84.1% yield (second run) | Not specified | mdpi.com |

| Iron-supported Zr/Ti | Benzoic Acid, Methanol | Methyl Benzoate | Optimal yields with ZFT04 catalyst | 6 h reaction time | mdpi.com |

| Zeolite Hβ | Benzoic Acid, Methanol | Methyl Benzoate | 67% selectivity (microwave) | 70 °C, 300 W, 10 min | researchgate.net |

| Barium Benzoate | Benzoic Acid, Methanol | Methyl Benzoate | 68.52% conversion | 160 °C, 10% catalyst loading | scielo.br |

Green Chemistry Principles in Synthetic Routes (e.g., Deep Eutectic Solvents)

In line with the principles of green chemistry, recent research has explored more environmentally benign approaches to ester synthesis. tmv.ac.inresearchgate.net One promising area is the use of deep eutectic solvents (DESs). DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than that of the individual components. researchgate.netnih.gov

For the synthesis of menthyl esters, DESs can act as both the reaction medium and a substrate, eliminating the need for volatile organic solvents. tuhh.de Research has shown the successful use of DESs composed of l-menthol (B7771125) and fatty acids for lipase-catalyzed esterification. nih.govtuhh.de For instance, a DES formed from (-)-menthol and lauric acid was used for the enzymatic synthesis of (-)-menthyl laurate. researchgate.net In another study, the conversion of octanoic, decanoic, and dodecanoic acids in a DES with (-)-menthol reached 50%, 83%, and 71%, respectively, after 7 days in the presence of Candida rugosa lipase. tuhh.de

Furthermore, p-toluenesulfonic acid-based DESs have been investigated as both catalysts and extractants for the synthesis of methyl benzoate, achieving a yield of 93.46% and demonstrating stable performance over five cycles. rsc.org This highlights the potential of DESs to create more sustainable and efficient synthetic routes for this compound.

Investigation of Alternative Synthetic Routes for this compound

While direct esterification remains the most common method, other synthetic strategies for producing benzoates are being explored. One such alternative is the alkoxycarbonylation of aryl halides catalyzed by palladium complexes. researchgate.net Although this has been primarily studied for methyl benzoate synthesis from iodobenzene, the underlying chemistry could potentially be adapted for this compound.

Another area of investigation is the use of biocatalysis. The heterologous expression of benzoic acid methyl transferase from Antirrhinum majus in Saccharomyces cerevisiae has been shown to produce methyl benzoate from benzoic acid. nih.gov This biotechnological approach offers a renewable and potentially more sustainable route for the production of benzoate esters.

Furthermore, microwave-assisted synthesis has been explored as a way to accelerate esterification reactions and improve energy efficiency. researchgate.netuwlax.edu Studies on the synthesis of methyl benzoate using microwave irradiation have shown significantly reduced reaction times compared to conventional heating. researchgate.net

Finally, reactive distillation is another process intensification technique that has been applied to the synthesis of methyl benzoate. google.com This method combines reaction and separation in a single unit, which can lead to higher conversions and purity while saving energy. google.com

Reaction Mechanisms and Chemical Transformations of Menthyl Benzoate

Unimolecular Thermal Elimination Reactions of Menthyl Benzoate (B1203000)

The gas-phase thermal decomposition, or pyrolysis, of esters is a classic example of a unimolecular elimination reaction. sciencepub.netmsuniv.ac.in For menthyl benzoate, this reaction proceeds via an intramolecular, concerted mechanism (Ei mechanism) to yield menthene isomers and benzoic acid. msuniv.ac.inresearchgate.net Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the specific pathways and transition states involved in this process. researchgate.net

Elucidation of Six-Membered Cyclic Transition State Pathways

The most common pathway for the thermal elimination of esters containing a β-hydrogen is through a six-membered cyclic transition state. sciencepub.netmsuniv.ac.in In the case of this compound, this mechanism involves the transfer of a hydrogen atom from the cyclohexane (B81311) ring to the carbonyl oxygen of the benzoate group. researchgate.net This concerted process, proceeding through a planar, six-membered ring, leads to the syn-elimination of the benzoate group and the formation of a carbon-carbon double bond. msuniv.ac.in Theoretical studies on this compound confirm that the formation of 3-menthene proceeds through such a transition state. researchgate.net The parent this compound molecule must adopt a specific cis-configuration for this reaction to occur. researchgate.net

Elucidation of Four-Membered Cyclic Transition State Pathways

While less common for ester pyrolysis, four-membered cyclic transition states have also been investigated as a possible mechanistic pathway. researchgate.netresearchgate.net Theoretical calculations for the thermal decomposition of this compound have explored the possibility of pathways involving four-membered rings to explain the formation of different menthene isomers. researchgate.net In these proposed states, the interaction is more constrained compared to the six-membered counterpart. For other types of esters, such as α-ketoesters, decomposition can proceed through three- or four-membered cyclic transition states. researchgate.net However, for this compound, the six-membered pathway is generally considered the more favorable route for the primary products. researchgate.net

Formation Mechanisms of Menthene Isomers (e.g., 3-Menthene, 2-Menthene)

The pyrolysis of this compound yields a mixture of menthene isomers, primarily 3-menthene and 2-menthene (B1252811). researchgate.net The regioselectivity of the elimination is determined by which β-hydrogen is abstracted by the carbonyl oxygen in the transition state.

3-Menthene Formation: This is the major product of the reaction. researchgate.net Its formation is explained by the abstraction of a hydrogen atom from the C4 position of the menthyl group, proceeding through the conventional six-membered cyclic transition state. Computational studies using B3LYP and M05-2X levels of theory verify that 3-menthene is the main product formed at temperatures of 587.1 K and 598.6 K. researchgate.net

2-Menthene Formation: The formation of the less-substituted 2-menthene involves the abstraction of a hydrogen from the C2 position. The mechanisms for its formation have been studied via both six-membered and four-membered cyclic transition states to understand the product distribution. researchgate.net

The calculated rate constants from theoretical studies show good agreement with experimental values, confirming the validity of these proposed mechanisms. researchgate.net

| Temperature (K) | Product | Calculated Rate Constant (s⁻¹) | Experimental Rate Constant (s⁻¹) | Mechanism Pathway |

|---|---|---|---|---|

| 587.1 | 3-Menthene | Data not specified | Data not specified | Six-membered cyclic transition state |

| 598.6 | 3-Menthene | Data not specified | Data not specified | Six-membered cyclic transition state |

| 587.1 | 2-Menthene | Data not specified | Data not specified | Six/Four-membered cyclic transition state |

| 598.6 | 2-Menthene | Data not specified | Data not specified | Six/Four-membered cyclic transition state |

Mechanisms of Benzoic Acid Co-Product Formation

In the thermal elimination of this compound, benzoic acid is formed as a co-product alongside the menthene isomers. researchgate.net The formation of benzoic acid is integral to the concerted cyclic mechanism. During the transition state, as the β-hydrogen from the menthyl group is transferred to the carbonyl oxygen of the ester, the C-O bond of the ester linkage simultaneously cleaves. msuniv.ac.in This synchronous bond breaking and forming process results in the creation of a new O-H bond in what becomes benzoic acid and a new C=C bond in the menthene molecule. msuniv.ac.in

Nucleophilic Substitution and Addition Reactions of this compound

The ester functional group in this compound is susceptible to nucleophilic attack, making it a substrate for reactions like aminolysis. solubilityofthings.com These reactions typically proceed via a nucleophilic acyl substitution mechanism. libretexts.org

Mechanistic Studies of Aminolysis of Benzoate Esters

The aminolysis of esters, including benzoates, is the reaction with ammonia (B1221849) or an amine to form an amide. libretexts.org Computational studies on the aminolysis of methyl benzoate with ammonia have been used as a model to understand this transformation. acs.orgresearchgate.netnih.gov These studies have examined two primary mechanistic pathways: a concerted mechanism and a stepwise mechanism. acs.orgnih.gov

Stepwise Mechanism: This pathway involves the nucleophilic addition of the amine to the carbonyl carbon of the ester, forming a tetrahedral intermediate. rhhz.net This is followed by proton transfer and subsequent elimination of the alkoxide (or in this case, menthoxide) leaving group to yield the final amide product. libretexts.orgrhhz.net

Concerted Mechanism: In this pathway, the formation of the new C-N bond and the cleavage of the C-O bond occur simultaneously in a single transition state, avoiding the formation of a discrete tetrahedral intermediate. researchgate.netrhhz.net

Theoretical calculations have shown that for the reaction of methyl benzoate with ammonia, the concerted and neutral stepwise pathways have similar activation energies. acs.orgresearchgate.netnih.gov However, the reaction is often catalyzed. For instance, general base catalysis, where a second molecule of ammonia facilitates proton transfer, significantly lowers the activation energy and favors a stepwise mechanism. acs.orgnih.gov Acetic acid has also been shown to catalyze ester aminolysis, potentially through a concerted acyl substitution mechanism. rhhz.net

| Mechanism Type | Key Feature | Intermediate | Catalysis Effect | Source |

|---|---|---|---|---|

| Stepwise | Two-step process: addition then elimination | Tetrahedral Adduct | Favored by general base catalysis | acs.org, rhhz.net, nih.gov |

| Concerted | Single-step bond formation/cleavage | None (only a transition state) | Proposed for acetic acid catalysis | rhhz.net, researchgate.net |

Investigations of Hydrolysis Mechanisms of Benzoate Esters

The hydrolysis of esters, including this compound, is a fundamental reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. libretexts.org This process can be catalyzed by either acid or base. numberanalytics.com

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of an ester is the reverse of Fischer esterification. libretexts.org The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which enhances its electrophilicity. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. numberanalytics.comlibretexts.org Following a proton transfer, the alcohol moiety is eliminated as a leaving group, and deprotonation of the resulting carbonyl yields the carboxylic acid. libretexts.org For esters of tertiary alcohols, the hydrolysis mechanism can shift to an AAL1 type, which involves the formation of a stable carbocation from the alcohol portion. ucoz.com

Base-Promoted Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide (B78521), ester hydrolysis is known as saponification. masterorganicchemistry.com This reaction is effectively irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt. libretexts.orgmasterorganicchemistry.com The mechanism begins with the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com The intermediate then collapses, expelling the alkoxide leaving group. Finally, the alkoxide deprotonates the carboxylic acid. libretexts.org Studies have shown that for alkyl benzoate esters, the reversal of the hydroxide addition is slow compared to the forward breakdown of the tetrahedral intermediate. masterorganicchemistry.com

| Hydrolysis Condition | Catalyst/Promoter | Initial Step | Intermediate | Products |

| Acidic | Acid (e.g., H₂SO₄) | Protonation of carbonyl oxygen numberanalytics.comlibretexts.org | Tetrahedral intermediate libretexts.org | Carboxylic acid and alcohol libretexts.org |

| Basic (Saponification) | Base (e.g., NaOH) | Nucleophilic attack by hydroxide ion masterorganicchemistry.com | Tetrahedral intermediate masterorganicchemistry.com | Carboxylate salt and alcohol libretexts.orgmasterorganicchemistry.com |

Electrophilic Aromatic Substitution on the Benzoate Moiety of this compound

The benzoate portion of this compound can undergo electrophilic aromatic substitution, a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. The ester group (-COOR) is an electron-withdrawing group and a deactivator, making the benzene (B151609) ring less reactive towards electrophiles than benzene itself. mnstate.eduumkc.edu

This deactivating effect arises from the carbonyl group, which withdraws electron density from the ring. Consequently, electrophilic attack is slower. The ester group directs incoming electrophiles primarily to the meta position. scribd.com This is because the resonance structures of the cationic intermediate formed during ortho or para attack place a positive charge adjacent to the partially positive carbon of the carbonyl group, which is highly destabilizing. wvu.edu The intermediate for meta attack avoids this unfavorable arrangement. wvu.edu

A common example is the nitration of methyl benzoate, which yields methyl m-nitrobenzoate when treated with a mixture of nitric acid and sulfuric acid. umkc.eduscribd.com The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). scribd.com

Radical Reactions Involving this compound

The unimolecular dissociation of the this compound radical cation (C₈H₈O₂⁺•) has been investigated using techniques such as Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry. acs.orgnih.gov The fragmentation pathways are highly dependent on the internal energy of the ion. acs.orgnih.gov

At lower temperatures (670–890 K), the primary dissociation pathway is the loss of carbon dioxide (CO₂), resulting in the formation of the C₇H₈⁺• ion (m/z 92). acs.orgnih.gov As the temperature increases, the loss of a methoxy (B1213986) radical (•OCH₃) becomes a competing fragmentation channel. acs.orgnih.gov The loss of a hydrogen atom is also observed. acs.org

Density functional theory calculations have been used to propose a multistep rearrangement mechanism for this dissociation. nih.gov The proposed mechanism involves the initial radical cation rearranging to an α-distonic structure and a bicyclic intermediate. acs.org This intermediate can then undergo further reactions, including ring-opening and hydrogen migration, leading to the observed products. acs.org

| Temperature Range | Major Fragmentation Pathway | Product Ion |

| Low (670-890 K) | Loss of CO₂ acs.orgnih.gov | C₇H₈⁺• acs.org |

| High (>900 K) | Loss of •OCH₃ (competes with CO₂ loss) acs.orgnih.gov | C₇H₅O⁺ |

This compound can react with various radical species, including reactive oxygen species (ROS). The hydroxyl radical (•OH) is a highly reactive species that can react with the aromatic ring of benzoate esters. scbt.com The calculated atmospheric half-life for the reaction of methyl benzoate with hydroxyl radicals is approximately 18.5 days. nih.gov The reaction of hydroxyl radicals with benzoate can lead to hydroxylation of the aromatic ring. tandfonline.com

The catalytic hydrogenation of methyl benzoate can proceed via a mechanism involving oxygen vacancies on a manganese-based catalyst surface. mdpi.com In this process, the C-O bond of the ester group breaks, and hydrogen atoms can combine with the resulting carboxylate transition state to form benzaldehyde (B42025) or react with surface oxygen to create water and oxygen vacancies. mdpi.com

Computational and Theoretical Studies of Menthyl Benzoate

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for probing the molecular characteristics of menthyl benzoate (B1203000) and related compounds. These methods, grounded in the principles of quantum mechanics, provide detailed insights into the electronic structure and energy of the molecule, which govern its geometry, stability, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It has been successfully applied to study benzoate esters, offering a balance between accuracy and computational cost.

Theoretical studies on the thermal decomposition of menthyl benzoate have utilized DFT methods to determine its ground-state geometry. researchgate.net Specifically, the B3LYP functional with a 6–31+G(d,p) basis set and the M05-2X functional with a 6–31G+(d,p) basis set have been employed to optimize the molecular structure. researchgate.net These calculations are fundamental to understanding reaction mechanisms, as the optimized geometry represents the lowest energy conformation of the molecule. For related benzoate compounds, DFT calculations at the B3LYP/6-311++G(2d, 2p) level of theory have been used to determine the optimized ground state geometry, with results showing close agreement with experimental data. tcsedsystem.eduresearchgate.net

Intrinsic reaction coordinate (IRC) calculations are also performed to confirm that the optimized transition state structures correctly connect the reactants (this compound) and the products of a reaction. researchgate.net Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, often calculated using DFT, provides insights into the molecule's electronic properties and reactivity. researchgate.netepstem.net

Table 1: Selected DFT Functionals and Basis Sets in Benzoate Studies

| Compound | DFT Functional | Basis Set | Application | Reference |

|---|---|---|---|---|

| This compound | B3LYP | 6–31+G(d,p) | Thermal Decomposition Study | researchgate.net |

| This compound | M05-2X | 6–31G+(d,p) | Thermal Decomposition Study | researchgate.net |

| Methyl benzoate | B3LYP | 6-311+G(d,p) | Geometry & Vibrational Analysis | researchgate.netnih.gov |

| Phenyl Benzoate Derivative | B3LYP | 6-311G(d) | Geometry & Electronic Properties | epstem.net |

| Ethyl Benzoate Derivative | B3LYP | 6-311++G(2d, 2p) | Geometry & Spectroscopic Analysis | tcsedsystem.eduresearchgate.net |

Vibrational frequency analysis is another critical application of DFT in the study of benzoate esters. Theoretical calculations of vibrational spectra are essential for interpreting experimental data from techniques like Infrared (IR) and Raman spectroscopy. researchgate.net For methyl benzoate, which serves as a model, harmonic vibrational frequencies have been calculated using the B3LYP method with the 6-311+G(d,p) basis set. researchgate.netnih.gov The calculated frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, show good agreement with experimental spectra. researchgate.net This allows for detailed assignments of the observed vibrational bands to specific molecular motions, such as the characteristic C=O and C-O stretches of the ester group. researchgate.netbrainly.com In the study of this compound's thermal decomposition, frequency calculations are also crucial to confirm that optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency). researchgate.net

Ab Initio Methods

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they often provide higher accuracy, serving as a benchmark for other methods. tum.de

For model systems like methyl benzoate, high-level ab initio calculations have been performed to accurately determine anharmonic vibrational modes. rsc.orgrsc.org These calculations employ methods such as second-order Møller–Plesset perturbation theory (MP2), spin-component-scaled MP2 (SCS-MP2), and the "gold standard" coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)). rsc.orgrsc.orgacs.org

Studies have shown that MP2 methods can sometimes underestimate reaction barriers, while SCS-MP2 provides results closer to the more accurate CCSD(T) calculations. acs.org The investigation of anharmonic vibrational modes of methyl benzoate using these methods helps in the development of new IR pulse schemes with potential applications for larger biomolecules. rsc.orgresearchgate.netrsc.org Dual-level schemes, which combine different quantum chemical methods for different parts of the calculation, are also employed to reduce the significant computational cost associated with these high-level methods. rsc.orgrsc.org

Basis Set Selection and Optimization for this compound Systems

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it defines the set of functions used to build the molecular orbitals. The selection involves a trade-off between accuracy and computational expense. psicode.org

For this compound, theoretical studies on its thermal decomposition have utilized Pople-style basis sets such as 6-31+G(d,p) and 6-31G+(d,p) in conjunction with DFT functionals. researchgate.net In other studies involving benzoate derivatives, a variety of basis sets have been employed. For instance, the equilibrium geometry and vibrational frequencies of methyl benzoate were calculated using the 6-311+G(d,p) basis set. researchgate.netnih.gov For more accurate energy calculations, correlation-consistent basis sets like the augmented correlation-consistent polarized-valence-triple zeta (aug-cc-pVTZ) are often used with ab initio methods like MP2. rsc.org However, for a molecule the size of methyl benzoate, this level of theory can be computationally prohibitive, necessitating a careful comparison of different basis sets to find a suitable compromise. rsc.org The def2 series of basis sets, such as def2-TZVP, are also commonly recommended for DFT calculations. psicode.orgacs.org

The selection is often guided by the specific property being investigated. For example, basis sets with diffuse functions (e.g., indicated by + or ++ in the name) are important for describing anions and weak, long-range interactions. researchgate.net

Table 2: Basis Sets Used in Computational Studies of Benzoates

| Basis Set | Type | Typical Application | Reference |

|---|---|---|---|

| 6-31G(d,p) | Pople-style, Double-zeta | DFT geometry optimizations | researchgate.net |

| 6-311+G(d,p) | Pople-style, Triple-zeta | DFT geometry and frequency calculations | researchgate.net |

| aug-cc-pVDZ | Correlation-consistent, Double-zeta | Post-HF calculations (MP2, CCSD(T)) | acs.org |

| aug-cc-pVTZ | Correlation-consistent, Triple-zeta | High-accuracy post-HF calculations | rsc.org |

| def2-TZVP | Karlsruhe, Triple-zeta | DFT geometry optimizations and reaction energies | psicode.orgacs.org |

Exploration of Potential Energy Surfaces (PES)

The exploration of potential energy surfaces (PES) is a fundamental aspect of computational chemistry that provides a detailed map of the energy of a molecule as a function of its geometry. For this compound, PES calculations are crucial for understanding its reactivity, particularly in thermal elimination reactions. wikipedia.orgvulcanchem.com

Theoretical studies, employing methods such as Density Functional Theory (DFT) at the B3LYP/6–31 + G(d,p) and M05-2X/6–31G + (d,p) levels, have been instrumental in mapping the PES for the thermal decomposition of this compound. researchgate.net This unimolecular, first-order elimination reaction yields 3-menthene, 2-menthene (B1252811), and benzoic acid. researchgate.net The PES exploration helps in identifying the minimum energy pathways, transition states, and the relative energies of reactants, intermediates, and products. blogspot.com

Transition State Characterization and Analysis

A critical feature of the potential energy surface is the transition state (TS), which represents the highest energy point along the reaction coordinate. Characterizing the TS is essential for understanding the reaction mechanism and calculating reaction rates. rsc.org For the pyrolysis of this compound, computational studies have focused on two possible mechanisms involving either a six-membered or a four-membered cyclic transition state to explain the formation of 2- and 3-menthene. researchgate.netrsc.org

The geometry of the transition states is optimized, and vibrational frequency analysis is performed to confirm that the structure is a true first-order saddle point, characterized by a single imaginary frequency. beilstein-journals.org This imaginary frequency corresponds to the motion along the reaction coordinate, leading from the reactant to the product. blogspot.com For this compound, the analysis of the transition state structures reveals the specific atomic motions involved in the bond-breaking and bond-forming processes of the elimination reaction. researchgate.netontosight.ai

Intrinsic Reaction Coordinate (IRC) Computations

Intrinsic Reaction Coordinate (IRC) computations are performed to trace the minimum energy path from a transition state down to the corresponding reactants and products on the potential energy surface. blogspot.comresearchgate.net This confirms that the identified transition state indeed connects the desired reactant and product molecules. beilstein-journals.org

For this compound, IRC calculations have been carried out to verify that the located transition state structures for the thermal elimination reaction correctly connect the this compound reactant with the menthene and benzoic acid products. researchgate.net These calculations also serve to confirm that the parent this compound molecule adopts the necessary cis-configuration required for the concerted elimination reaction to occur. researchgate.net The IRC path provides a detailed picture of the geometric changes throughout the reaction. blogspot.com

Stereochemical Aspects of this compound Reactions through Computational Modeling

Computational modeling is a powerful tool for investigating the stereochemical outcomes of chemical reactions. numberanalytics.comontosight.ai In the case of this compound, these models provide insights into how the spatial arrangement of atoms influences the reaction pathway and product distribution.

Analysis of Stereospecificity in Elimination Reactions

The pyrolysis of (-)-menthyl benzoate is a classic example of a stereospecific reaction, yielding (+)-p-menth-2-ene and (+)-p-menth-3-ene. rsc.orgrsc.org Computational studies have been employed to elucidate the origins of this stereospecificity. researchgate.net By modeling the transition states for the formation of both 2-menthene and 3-menthene, researchers can determine the energetic preferences that lead to the observed product ratios. researchgate.net

These studies have confirmed that the reaction proceeds through a syn-elimination mechanism, where the hydrogen atom and the benzoate group are on the same side of the cyclohexane (B81311) ring. wikipedia.org The calculations show that the formation of 3-menthene is the major pathway at the studied temperatures, which is in good agreement with experimental findings. researchgate.net

Conformational Preferences and Their Influence on Reactivity

The conformation of a molecule can significantly impact its reactivity. tandfonline.comtandfonline.com For this compound, the cyclohexane ring can exist in different chair conformations, and the orientation of the bulky isopropyl and benzoate groups plays a crucial role in determining the accessibility of the β-hydrogens for elimination. acs.org

Molecular Dynamics Simulations for this compound Systems

While static computational models provide valuable information about stationary points on the potential energy surface, molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms over time. ontosight.ai

For this compound, MD simulations could be used to explore its conformational landscape at different temperatures, providing a more dynamic picture of the conformational equilibria that precede the pyrolysis reaction. scilit.com Although specific MD simulation studies solely focused on this compound are not prevalent in the provided search results, the methodology is widely applied to study reaction dynamics, solvation effects, and the behavior of molecules in condensed phases. mdpi.com Such simulations could, for instance, shed light on the role of solvent molecules in influencing the reaction mechanism or be used to simulate the vibrational spectra of the molecule. nih.gov

Interactive Data Table: Computational Details for this compound Studies

| Study Focus | Computational Method | Basis Set | Key Findings | Reference |

| Thermal Decomposition | DFT: B3LYP, M05-2X | 6–31 + G(d,p) | 3-menthene is the major product; confirms syn-elimination via a six-membered TS. | researchgate.net |

| Stereospecificity | DFT | Not Specified | Elucidates the energetic preferences leading to specific menthene isomers. | researchgate.net |

| IRC Analysis | DFT: B3LYP, M05-2X | 6–31 + G(d,p) | Confirms TS connects reactants and products and the required cis-conformation. | researchgate.net |

| Conformational Analysis | Not Specified | Not Specified | Highlights the importance of specific conformations for the pyrolysis reaction to occur. | wikipedia.orgresearchgate.net |

Analytical Methodologies for Menthyl Benzoate Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the study of menthyl benzoate (B1203000), providing in-depth information about its molecular structure, functional groups, and electronic properties.

Advanced Infrared (IR) Spectroscopy (e.g., FTIR, ATR-FTIR, Two-Dimensional IR Correlation)

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is instrumental in identifying the functional groups within the menthyl benzoate molecule. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its specific bonds. brainly.com

Key characteristic peaks in the FTIR spectrum of this compound include:

A strong, sharp band for the carbonyl (C=O) stretch of the ester group, typically appearing in the region of 1730-1715 cm⁻¹. brainly.com

C-O stretching vibrations, which are usually found between 1300 cm⁻¹ and 1000 cm⁻¹. brainly.com

Aromatic C-H stretching vibrations appearing above 3040 cm⁻¹. researchgate.net

Methyl group vibrations are observed below 3040 cm⁻¹. researchgate.net

Table 1: Key FTIR Spectral Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Carbonyl (C=O) Stretch | 1730-1715 | Strong, sharp peak characteristic of the ester group. brainly.com |

| C-O Stretch | 1300-1000 | Indicates the carbon-oxygen single bonds. brainly.com |

| Aromatic C-H Stretch | >3040 | Corresponds to the stretching of C-H bonds on the benzene (B151609) ring. researchgate.net |

| Methyl C-H Stretch | <3040 | Relates to the C-H bonds of the methyl group. researchgate.net |

Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a valuable technique for analyzing this compound, particularly in situations involving membranes or solvent effects. researchgate.net This method allows for the study of diffusion processes and interactions between the compound and its surrounding medium. researchgate.net

Two-Dimensional Infrared (2D-IR) Correlation Spectroscopy offers deeper insights into the structure and dynamics of molecules like this compound. mdpi.com This advanced technique helps to disentangle congested vibrational bands and study the coupling between different vibrational modes in detail. arxiv.org For instance, it has been used to study the coupling between C-H and C=O vibrational bands. researchgate.net By substituting hydrogen with deuterium (B1214612) in this compound, researchers can gain a better understanding of the molecular vibrational coupling topology. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. bhu.ac.in

In the ¹H NMR spectrum of this compound, distinct signals are observed for the different sets of protons. socratic.org The integration of these signals corresponds to the number of protons in each set, typically showing a ratio that helps in assigning the peaks. socratic.org For example, one would expect to see separate signals for the methyl protons, and the ortho, meta, and para protons on the benzene ring. socratic.org

The ¹³C NMR spectrum of this compound provides information on the different carbon environments within the molecule. chemicalbook.com Key signals would correspond to the carbonyl carbon, the methyl carbon, and the distinct carbons of the aromatic ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~3.9 | Singlet | Methyl Protons (-OCH₃) |

| ¹H | ~8.0 | Multiplet | Ortho Protons (Aromatic) |

| ¹H | ~7.4 | Multiplet | Meta Protons (Aromatic) |

| ¹H | ~7.5 | Multiplet | Para Proton (Aromatic) |

| ¹³C | ~52 | Quartet | Methyl Carbon (-OCH₃) |

| ¹³C | ~130 | Doublet | Aromatic CH Carbons |

| ¹³C | ~133 | Doublet | Aromatic CH Carbons |

| ¹³C | ~128 | Doublet | Aromatic CH Carbons |

| ¹³C | ~167 | Singlet | Carbonyl Carbon (C=O) |

| ¹³C | ~130 | Singlet | Quaternary Aromatic Carbon |

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used. hmdb.cahmdb.cahmdb.cahmdb.ca

Mass Spectrometry (MS) Techniques (e.g., GC/MS, FT-ICR MS, NICI MS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and fragmentation pattern of this compound. When coupled with Gas Chromatography (GC/MS), it allows for the separation and identification of the compound in complex mixtures. researchgate.net The mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions. The peak at m/z 105 is often selected for selected ion monitoring in GC/MS analysis. wiley.com

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) provides high-resolution mass data, enabling the precise determination of the elemental composition of this compound and its fragments. acs.org

Negative Ion Chemical Ionization (NICI) Mass Spectrometry is another specialized MS technique that has been used to study the reactions of this compound. acs.org This method involves the use of a reagent gas to produce negative ions, which can provide complementary information to conventional electron ionization MS. acs.orgnih.gov

Table 3: Common Mass Fragments of this compound in GC/MS

| m/z (mass-to-charge ratio) | Ion Structure | Description |

|---|---|---|

| 136 | [C₈H₈O₂]⁺ | Molecular Ion |

| 105 | [C₇H₅O]⁺ | Loss of -OCH₃ |

| 77 | [C₆H₅]⁺ | Loss of -COOCH₃ |

| 51 | [C₄H₃]⁺ | Fragment of the benzene ring |

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within the this compound molecule. The absorption of ultraviolet or visible light excites electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). upi.edu The UV spectrum of aromatic compounds like this compound is characterized by absorption bands related to the π-system of the benzene ring. up.ac.za

Benzene itself shows three absorption bands at approximately 184 nm, 204 nm, and 256 nm. spcmc.ac.in Substitution on the benzene ring, as in this compound, can cause shifts in these bands. The interaction of the ester group with the benzene ring can lead to a new electron transfer band that may be intense enough to obscure the secondary band of the benzene system. spcmc.ac.in The study of these electronic transitions can be further explored by investigating the absorption and fluorescence transition dipole moments. researchgate.net

Chromatographic Separation Techniques

Chromatography is essential for the separation and quantification of this compound from various samples.

Gas Chromatography (GC) Method Development and Optimization

Gas Chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound. chemfaces.com Method development involves optimizing several parameters to achieve good separation and detection.

Key parameters for optimization in GC analysis of this compound include:

Column Selection: A non-polar or semi-polar capillary column, such as one with a 5% phenyl methyl siloxane stationary phase, is often used. nih.govrjstonline.com

Temperature Program: A programmed temperature gradient is typically employed to ensure the efficient elution of the compound. rjstonline.com

Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium) is optimized to achieve the best resolution in the shortest analysis time. scribd.com

Injection Mode: Splitless injection is often used for trace analysis. nih.gov

Solid-Phase Microextraction (SPME) is a sample preparation technique frequently used in conjunction with GC/MS for the analysis of this compound in various matrices, including indoor air and building materials. nih.govnih.gov This method allows for the extraction and concentration of the analyte, leading to low detection limits. nih.govnih.gov Optimized SPME-GC/MS methods have shown detection limits for this compound as low as 1.5 to 3 ppb. nih.govnih.gov

Table 4: Example of Optimized GC Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | HP-5 MS (5% phenyl methyl siloxane) nih.gov |

| Injection Mode | Splitless nih.gov |

| Carrier Gas | Helium scribd.com |

| Flow Rate | ~1.5 mL/min massbank.jp |

| Oven Temperature Program | Initial temp 55°C, ramped to 280°C massbank.jp |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) chemfaces.com |

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the analysis of various compounds, including esters like this compound. The development of an effective HPLC method involves the strategic selection and optimization of the stationary phase, mobile phase composition, flow rate, and detector wavelength to achieve optimal separation and resolution of the target analyte from other components in a mixture. scribd.comturkjps.org

In reverse-phase HPLC (RP-HPLC), a non-polar stationary phase is typically paired with a polar mobile phase. scribd.com For the separation of a mixture containing this compound along with other compounds of varying polarities such as caffeine, acetone, phenetole, and phenanthrene, the mobile phase composition is a critical factor. scribd.comscribd.com The polarity of the mobile phase, often a mixture of solvents like acetonitrile (B52724) and water, dictates the retention time of the analytes. scribd.comscribd.com

Method optimization often involves adjusting the ratio of the organic solvent (e.g., acetonitrile) to the aqueous component. scribd.comscribd.com For instance, an isocratic elution with a mobile phase of 70% acetonitrile and 30% water has been shown to provide good resolution for a mixture including this compound, achieving separation in under six minutes. scribd.com Gradient elution, where the mobile phase composition is altered during the analysis, can further enhance separation efficiency, especially for complex mixtures with a wide range of polarities. scribd.comscribd.com A gradient program that systematically increases the concentration of the organic solvent can decrease the retention time for less polar compounds. scribd.com

The selection of the stationary phase is also paramount. Columns such as the ZORBAX Eclipse XDB C18 (250 x 4.6 mm; 5 µm) and Develosil RP Aqueous AR-5 (250 x 4.6 mm, 5.0 µm) have been utilized in methods developed for benzoate derivatives and other preservatives. turkjps.orgpjoes.com Detection is commonly performed using a UV detector, with the wavelength set to a value where the analyte exhibits strong absorbance, such as 254 nm or 257 nm. turkjps.orgscribd.com The flow rate is typically maintained around 1.0 mL/min to 1.5 mL/min. turkjps.orgscribd.com

A simple reverse-phase HPLC method for this compound can utilize a mobile phase of acetonitrile, water, and an acidifier like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid is often substituted with formic acid. sielc.com The validation of a developed HPLC method is essential and typically involves assessing parameters such as accuracy, precision, specificity, linearity, and sensitivity to ensure the reliability of the results. uobasrah.edu.iq

Table 1: Example HPLC Method Parameters for Separation of a Mixture Including this compound

| Parameter | Condition 1 scribd.com | Condition 2 scribd.com |

| Compounds | Caffeine, Acetone, this compound, Phenetole, Phenanthrene | Caffeine, this compound, Phenetole, Phenanthrene |

| Elution Mode | Isocratic & Gradient | Isocratic |

| Mobile Phase | Acetonitrile:Water (70:30) | Acetonitrile:Water (varied, e.g., 50:50, 70:30) |

| Flow Rate | Not Specified | 1.5 mL/min |

| Detector | Not Specified | UV at 254 nm |

| Outcome | Good resolution in < 6 minutes with 70:30 isocratic elution. | Comparison of resolution between different mobile phase ratios. |

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective analytical technique for monitoring the progress of chemical reactions, such as the esterification of benzoic acid to form this compound. sigmaaldrich.com This method is particularly useful for the qualitative analysis of reaction mixtures, allowing for the visualization of the consumption of starting materials and the formation of products over time. sigmaaldrich.comresearchgate.net

In a typical application, the stationary phase is a TLC plate coated with silica (B1680970) gel, a polar adsorbent. utexas.edusavemyexams.com The mobile phase, or eluent, is a solvent system chosen based on the polarity of the compounds to be separated. savemyexams.com For the analysis of this compound and its precursor, benzoic acid, a mixture of toluene (B28343) and ethanol (B145695) can be used as the mobile phase. sigmaaldrich.com

The separation principle of TLC is based on the differential partitioning of the analytes between the stationary and mobile phases. utexas.edu More polar compounds, like benzoic acid, will have a stronger interaction with the polar silica gel and will thus travel a shorter distance up the plate, resulting in a lower retention factor (Rf) value. utexas.edu Conversely, the less polar product, this compound, will move further up the plate with the mobile phase, exhibiting a higher Rf value. acs.org

To perform the analysis, small aliquots of the reaction mixture are spotted onto the baseline of the TLC plate at different time intervals. sigmaaldrich.com After developing the plate in the chosen solvent system, the separated spots can be visualized. sigmaaldrich.com If the compounds are not colored, they can be detected using a UV lamp (if they are UV-active) or by staining with a developing agent like iodine vapor. savemyexams.com The progress of the reaction can be qualitatively assessed by observing the diminishing intensity of the starting material spot and the increasing intensity of the product spot. sigmaaldrich.com

For example, in the nitration of methyl benzoate, TLC was used to separate the starting material from its nitrated products (methyl 3-nitrobenzoate and methyl 2-nitrobenzoate). acs.org The unreacted methyl benzoate showed a higher Rf value (0.76) compared to its more polar nitro-derivatives (Rf values of 0.51 and 0.44), demonstrating the utility of TLC in separating compounds with different polarities. acs.org

Table 2: TLC Data for Nitration of this compound acs.org

| Compound | Rf Value | Observation |

| This compound | 0.76 | Major |

| Methyl 3-nitrobenzoate | 0.51 | Major |

| Methyl 2-nitrobenzoate | 0.44 | Minor |

| Methyl 4-nitrobenzoate (B1230335) | 0.55 | Not detected |

Extraction and Preconcentration Techniques for this compound Analysis

The analysis of this compound in various matrices often requires initial extraction and preconcentration steps to isolate the analyte and increase its concentration to a detectable level. Techniques such as Dispersive Liquid-Liquid Microextraction (DLLME) and Solid-Phase Microextraction (SPME) are prominent green analytical methods employed for this purpose. nih.govnih.gov

Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized sample preparation technique that utilizes a small amount of an extraction solvent and a disperser solvent. rsc.org this compound itself has been investigated as a non-halogenated extraction solvent in DLLME due to its density being greater than water. rsc.orgchemfaces.com In one application, a vortex-assisted DLLME method was developed for the preconcentration of benzimidazole (B57391) fungicides from environmental water samples, using this compound as the extraction solvent and ethanol as the disperser solvent. nih.gov This method proved to be simple, rapid, and environmentally friendly. nih.gov The optimized conditions involved 250 μL of this compound, 300 μL of ethanol, and vortexing at 2100 rpm for 30 seconds, which resulted in preconcentration factors between 14.5 and 39.0 for the target analytes. nih.gov

Solid-Phase Microextraction (SPME) is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to a sample. nih.govamericanlaboratory.com The analytes adsorb onto the fiber, which is then thermally desorbed in the injection port of a gas chromatograph (GC). nih.gov SPME coupled with GC-Mass Spectrometry (GC-MS) has been effectively used to identify and quantify volatile organic compounds (VOCs), including this compound, emitted from various sources. americanlaboratory.comnih.gov this compound has been identified as a potential biomarker for mold growth in indoor building materials. nih.govamericanlaboratory.com The optimization of SPME parameters such as fiber coating, extraction time, and temperature is crucial for achieving high sensitivity. nih.gov For instance, a 70-μm Carbowax/Divinylbenzene (DVB) fiber has been shown to be effective for the extraction of this compound. americanlaboratory.com This technique offers low detection limits, with a reported limit of detection (LOD) of 1.5 ppb for this compound. nih.gov

Another advanced SPME application involves the use of novel fiber coatings, such as ionic liquid functionalized multiwalled carbon nanotubes-polyaniline (MWCNT@IL/PANI) nanocomposites. who.int This coating demonstrated high selectivity for benzoic acid esters, including methyl benzoate, in headspace-SPME-GC analysis, achieving very low detection limits of less than 6.1 ng/L. who.int

Table 3: Comparison of Extraction Techniques for Benzoate Esters

| Technique | Method | Application | Key Findings | Reference |

| DLLME | Vortex-assisted DLLME | Preconcentration of fungicides from water | This compound used as extraction solvent; Preconcentration factors of 14.5-39.0. | nih.gov |

| SPME | HS-SPME-GC/MS | Detection of mold biomarker | LOD of 1.5 ppb for this compound; Linearity of 0.999. | nih.gov |

| SPME | HS-SPME-GC | Analysis of benzoic acid esters in perfume | MWCNT@IL/PANI fiber coating; LOD < 6.1 ng/L. | who.int |

Quantitative Analysis Methods for this compound and its Derivatives

Quantitative analysis of this compound and related compounds relies on instrumental methods that provide a response proportional to the concentration of the analyte. HPLC and GC, following appropriate sample preparation, are the primary techniques for quantification. pjoes.comfssai.gov.in

For quantitative analysis using HPLC , a calibration curve is constructed by preparing a series of standard solutions of known concentrations and measuring their corresponding peak areas or heights. fssai.gov.in For example, in the quantification of sodium benzoate, standard solutions ranging from 5 to 50 ppm can be prepared and injected into the HPLC system. fssai.gov.in A linear relationship between concentration and peak area is established, which is then used to determine the concentration of the analyte in an unknown sample. fssai.gov.in A validated HPLC-UV method for metronidazole (B1676534) benzoate demonstrated linearity over a concentration range of 1-5 µg/L, with a limit of detection (LOD) of 0.115 µg/ml and a limit of quantification (LLOQ) of 0.437 µg/ml. uobasrah.edu.iq The accuracy of such methods is often confirmed by recovery studies, with acceptable recovery rates typically falling within a range of 93.3% to 100%. uobasrah.edu.iq

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for the quantification of volatile and semi-volatile compounds like this compound, especially after extraction by SPME. nih.govamericanlaboratory.com The quantification is achieved by creating a calibration curve from the analysis of standards of known concentrations. nih.gov An automated SPME-GC/MS method for this compound emitted from moldy building materials showed a linear range from 2 ppb to 100 ppm with a correlation coefficient (r²) of 0.999. nih.gov The amount of this compound detected in samples ranged from 32 to 46 ppb. chemfaces.com

Titrimetric methods can also be used for the quantification of benzoate derivatives like benzoic acid after extraction. fssai.gov.in This involves extracting the analyte with a solvent like chloroform, evaporating the solvent, and then titrating the residue with a standard alkali solution. fssai.gov.in However, instrumental methods like HPLC and GC are generally preferred for their higher sensitivity, specificity, and ability to analyze complex mixtures.

Table 4: Quantitative Analysis Parameters for Benzoate Compounds

| Method | Analyte | Concentration Range | Limit of Detection (LOD) | Linearity (r²) | Reference |

| HPLC-UV | Metronidazole benzoate | 1-5 µg/L | 0.115 µg/ml | Not Specified | uobasrah.edu.iq |

| SPME-GC/MS | This compound | 2 ppb - 100 ppm | 1.5 ppb | 0.999 | nih.gov |

| HPLC | Sodium benzoate | 5-50 ppm | Not Specified | Not Specified | fssai.gov.in |

| HS-SPME-GC | Benzoic acid esters | 0.012-50 µg/L | < 6.1 ng/L | ≥ 0.9957 | who.int |

Biological and Ecological Interactions of Menthyl Benzoate

Mechanistic Studies of Biological Activities at the Molecular Level

The biological effects of menthyl benzoate (B1203000) and its derivatives are underpinned by a variety of interactions at the molecular level, including enzyme inhibition, antioxidant activity, antimicrobial actions, and binding to essential biomacromolecules.

Derivatives of methyl benzoate have been identified as inhibitors of several key enzymes, suggesting their potential as modulators of metabolic pathways. For instance, methyl 4-aminobenzoate (B8803810) derivatives have been shown to inhibit glucose 6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), two critical enzymes in the pentose (B10789219) phosphate (B84403) pathway (PPP). researchgate.netnih.gov This pathway is vital for biosynthetic processes, and its inhibition is a target in the treatment of diseases like cancer and malaria. researchgate.netnih.gov

In one study, the inhibitory effects of methyl 4-aminobenzoates on G6PD and 6PGD were analyzed. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 100.8 to 430.8 µM for G6PD and 206 to 693.2 µM for 6PGD. researchgate.netnih.gov Molecular docking studies further elucidated the potential binding mechanisms, with one compound identified as a particularly effective inhibitor of human G6PD and another showing high potency against human 6PGD. researchgate.netnih.gov

Other research has explored the inhibitory effects of methyl 3-aminobenzoate (B8586502) derivatives on enzymes like glutathione (B108866) reductase (GR) and glutathione S-transferase (GST), which are involved in cellular detoxification. researchgate.net One derivative, methyl 3-amino-5-chlorobenzoate, displayed a significant inhibitory effect on human GR, while methyl 3-amino-4-nitrobenzoate was a potent inhibitor of human GST. researchgate.net Additionally, biotinyl-methyl 4-(amidomethyl)benzoate has been identified as a competitive inhibitor of human biotinidase, an enzyme involved in the metabolism of biotin. nih.gov

Table 1: Inhibitory Activity of Methyl Benzoate Derivatives on Various Enzymes

| Compound Class | Target Enzyme | IC50/Ki Values | Reference |

|---|---|---|---|

| Methyl 4-aminobenzoates | Glucose 6-phosphate dehydrogenase (G6PD) | 100.8-430.8 µM (IC50) | researchgate.netnih.gov |

| Methyl 4-aminobenzoates | 6-phosphogluconate dehydrogenase (6PGD) | 206-693.2 µM (IC50) | researchgate.netnih.gov |

| Methyl 3-amino-5-chlorobenzoate | Human Glutathione Reductase (hGR) | 0.524±0.109 µM (Ki) | researchgate.net |

| Methyl 3-amino-4-nitrobenzoate | Human Glutathione S-transferase (hGST) | 37.05±4.487 µM (Ki) | researchgate.net |

The antioxidant properties of menthyl benzoate derivatives are often evaluated through their ability to scavenge free radicals. Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay are commonly employed for this purpose. marmara.edu.trresearchgate.net

A study investigating various methyl benzoate derivatives found that their antioxidant activity, as measured by DPPH radical scavenging, varied based on their chemical structure. marmara.edu.tr At a concentration of 2 mg/mL, methyl 4-methoxybenzoate (B1229959) exhibited the highest DPPH scavenging activity (74.29%), followed by methyl 4-chlorobenzoate (B1228818) (68.45%), methyl 4-nitrobenzoate (B1230335) (63.15%), methyl benzoate (58.36%), and methyl 4-methylbenzoate (51.36%). marmara.edu.tr This suggests that the nature of the substituent on the benzoate ring significantly influences its antioxidant potential. marmara.edu.tr

Furthermore, novel organodiselenide hybrids based on methyl anthranilate have demonstrated promising antioxidant activities in both DPPH and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. nih.gov Specifically, dimethyl 5,5'-diselanediylbis(2-aminobenzoate) and methyl 2-amino-5-(methylselanyl)benzoate showed radical scavenging activities of 91% and 96% in the DPPH assay, and 86% and 92% in the ABTS assay, respectively, comparable to the standard antioxidant vitamin C. nih.gov

Table 2: DPPH Radical Scavenging Activity of Methyl Benzoate Derivatives

| Compound | Concentration | Scavenging Activity (%) | Reference |

|---|---|---|---|

| Methyl 4-methoxybenzoate | 2 mg/mL | 74.29 | marmara.edu.tr |

| Methyl 4-chlorobenzoate | 2 mg/mL | 68.45 | marmara.edu.tr |

| Methyl 4-nitrobenzoate | 2 mg/mL | 63.15 | marmara.edu.tr |

| Methyl benzoate | 2 mg/mL | 58.36 | marmara.edu.tr |

| Methyl 4-methylbenzoate | 2 mg/mL | 51.36 | marmara.edu.tr |

| Dimethyl 5,5'-diselanediylbis(2-aminobenzoate) | Not specified | 91 | nih.gov |

This compound and its analogues have shown potential as antimicrobial agents against a range of microorganisms. The mechanisms behind this activity are multifaceted and can involve disruption of cellular structures and inhibition of essential microbial processes. ontosight.aimdpi.com

For example, certain methyl benzoate derivatives have demonstrated notable antibacterial activity. marmara.edu.tr In one study, methyl 4-nitrobenzoate exhibited the highest inhibition against both the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Pseudomonas aeruginosa. marmara.edu.tr The presence of electron-withdrawing groups like nitro (NO2) and chloro (Cl) on the benzoate structure appears to enhance antibacterial efficacy. marmara.edu.trontosight.ai

Furthermore, organodiselenide-tethered methyl anthranilates have been synthesized and evaluated for their antimicrobial properties. nih.gov Staphylococcus aureus and Candida albicans were found to be more sensitive to these compounds than Escherichia coli. nih.gov Notably, methyl 2-amino-5-(methylselanyl)benzoate showed antifungal activity comparable to the standard drug clotrimazole (B1669251) and significant antibacterial activity against both E. coli and S. aureus. nih.gov Minimum inhibitory concentration (MIC) experiments confirmed the potent antimicrobial action of this compound. nih.gov The proposed mechanisms for such compounds can include interaction with cellular targets like enzymes or disruption of the cell membrane.

The interaction of small molecules with proteins is crucial for their transport and biological activity. Bovine serum albumin (BSA) is often used as a model protein to study these interactions. nih.govnih.govacs.orgresearchgate.net

Studies on the interaction between methyl benzoate derivatives and BSA have revealed that these compounds can bind to the protein, often through a static quenching mechanism, indicating the formation of a ground-state complex. nih.govnih.gov For two methyl benzoate derivatives, methyl o-methoxy p-methylaminobenzoate and methyl o-hydroxy p-methylaminobenzoate, the binding constants were in the order of 10^4 M^-1, suggesting a strong binding affinity. nih.govnih.gov Thermodynamic analysis indicated that hydrogen bonding and van der Waals forces are the predominant interactions stabilizing the complex. nih.govnih.govresearchgate.net

The binding often occurs with a 1:1 stoichiometry, and competitive binding experiments with site markers can help identify the specific binding site on the albumin molecule. nih.govnih.govresearchgate.net For instance, studies with sodium benzoate, a related compound, suggest that it binds to site I of BSA. researchgate.net These interactions can lead to conformational changes in the protein, which can be studied using spectroscopic techniques like circular dichroism. acs.orgresearchgate.net

Table 3: Binding Parameters of Methyl Benzoate Derivatives with Bovine Serum Albumin (BSA)

| Compound | Binding Constant (M⁻¹) | Stoichiometry (n) | Predominant Forces | Reference |

|---|---|---|---|---|

| Methyl o-methoxy p-methylaminobenzoate | ~1.9 x 10⁴ (ground state) | ~1 | Hydrogen bonding, van der Waals | nih.gov |

| Methyl o-hydroxy p-methylaminobenzoate | ~2.3 x 10⁴ (ground state) | ~1 | Hydrogen bonding, van der Waals | nih.gov |

Ecological Role and Biosynthesis Pathways

In nature, benzoate esters play a role in plant ecology, particularly in attracting pollinators. Their formation is a result of specific enzymatic pathways.

The biosynthesis of methyl benzoate in plants typically originates from the aromatic amino acid L-phenylalanine via the shikimate pathway. frontiersin.org A key enzyme in this process is S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT), which catalyzes the final step: the methylation of benzoic acid using S-adenosyl-L-methionine (SAM) as the methyl donor. nih.gov This enzymatic reaction has been well-characterized in several plant species, including snapdragon, where BAMT activity is highest in the petal lobes, the primary site of methyl benzoate emission. nih.gov

The biosynthesis of benzoic acid itself can proceed through β-oxidative and/or non-β-oxidative pathways, starting from the conversion of L-phenylalanine to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL). frontiersin.org In some plants, enzymes with dual activity, known as benzoic acid/salicylic acid methyltransferases (BSMTs), can also be responsible for the formation of methyl benzoate. frontiersin.org

Interestingly, a novel biosynthetic route has been identified in lily, where a BAHD acyltransferase, designated LoAAT1, is capable of catalyzing the formation of both ethyl benzoate and methyl benzoate. frontiersin.org This represents a new mechanism for the biosynthesis of benzoate esters in plants, highlighting the diversity of enzymatic strategies employed in nature. frontiersin.org The expression of these biosynthetic genes is often developmentally regulated and can be specific to certain floral tissues, correlating with the emission of the scent compounds to attract pollinators. nih.govfrontiersin.org

Role as a Plant Volatile Compound or Metabolite

This compound is a naturally occurring volatile ester found in a variety of plants. encyclopedia.pubmdpi.comatamanchemicals.com It is considered a plant metabolite, formed through the methylation of benzoic acid. encyclopedia.pubmdpi.com This biosynthesis process is derived from the aromatic amino acid L-phenylalanine, which is an end product of the shikimate pathway. encyclopedia.pubmdpi.com In plants, benzoic acid biosynthesis can occur through several routes originating from the phenylpropanoid pathway, starting with the deamination of L-phenylalanine to trans-cinnamic acid. encyclopedia.pubmdpi.com The final step in the formation of this compound is catalyzed by the enzyme S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT). mdpi.comnih.gov

As a volatile compound, this compound contributes to the characteristic fragrance of many flowers and fruits. mdpi.comatamanchemicals.com It has been identified in the floral scents of over 80 plant species, including snapdragons (Antirrhinum majus) and petunias (Petunia spp.). encyclopedia.pubmdpi.comnih.gov In these plants, the emission of this compound can vary temporally, often declining as the flower ages. nih.gov The compound plays a significant role in attracting pollinators, such as orchid bees. mdpi.com

Furthermore, this compound is released by some plants in response to insect damage. For instance, rice plants infested with the fall armyworm (Spodoptera frugiperda) and tomato plants infested with the tomato leaf miner (Tuta absoluta) emit higher levels of this compound. encyclopedia.pubmdpi.com This induced emission can act as a semiochemical, a chemical signal that mediates interactions between organisms. mdpi.com For example, the volatiles released by fall armyworm-damaged rice, including this compound, are attractive to the parasitoid wasp Cotesia marginiventris, a natural enemy of the fall armyworm. encyclopedia.pub

This compound has also been identified as a volatile component in fermented apple juice. encyclopedia.pubmdpi.com

Mechanistic Basis of Insect Attractancy, Repellency, and Ovicidal/Fumigant Action

This compound exhibits a dual role in its interaction with insects, acting as both an attractant and a repellent, in addition to possessing insecticidal properties. researchgate.netherts.ac.uk Its mode of action is multifaceted and can include contact toxicity, fumigant activity, oviposition deterrence, and insect growth regulation. encyclopedia.pubmdpi.com

Attractancy: The pleasant floral scent of this compound serves as a long-range attractant for certain insects, particularly pollinators like hawk moths and orchid bees. encyclopedia.pubmdpi.com This attraction is a key component of the plant's reproductive strategy, luring insects to facilitate pollination. mdpi.comnih.gov

Repellency and Oviposition Deterrence: In contrast to its role as an attractant, this compound can also act as a potent repellent and oviposition deterrent against various pest insects. Studies on the sweetpotato whitefly (Bemisia tabaci) have demonstrated that this compound can significantly repel adult whiteflies and reduce egg-laying on treated plants. plos.orgnih.gov The repellency and anti-oviposition effects are dose-dependent, with higher concentrations leading to greater deterrence. plos.org It is suggested that the residue of this compound on leaf surfaces is what successfully repels the female whiteflies, thereby inhibiting oviposition. nih.gov

Ovicidal and Fumigant Action: this compound has demonstrated significant ovicidal and fumigant toxicity against a range of insect pests. mdpi.com

Ovicidal Action: Direct spray applications of this compound have been shown to be effective against the eggs of various insects, including the brown marmorated stink bug (Halyomorpha halys), tobacco hornworm (Manduca sexta), and diamondback moth (Plutella xylostella). mdpi.com The ovicidal efficacy of this compound was found to be greater than some synthetic insecticides. mdpi.com Against the sweetpotato whitefly, this compound treatment reduced egg hatching rates. researchgate.net

Fumigant Action: The high volatility of this compound makes it an effective fumigant. nih.gov It has shown strong fumigant toxicity against stored product pests such as the lesser grain borer (Rhyzopertha dominica), rice weevil (Sitophilus oryzae), and red flour beetle (Tribolium castaneum). bohrium.com Studies have also demonstrated its fumigant activity against adult sweetpotato whiteflies, causing high mortality rates in a short period. plos.org The mechanism of its fumigant action is suggested to involve the inhibition of the enzyme acetylcholinesterase (AChE) in insects, which is a critical component of the central nervous system. bohrium.cominchem.org

The following table summarizes the observed insecticidal effects of this compound on various insect species.

| Target Insect | Life Stage | Type of Action | Observed Effect |

| Sweetpotato whitefly (Bemisia tabaci) | Adult | Repellent, Fumigant, Contact | High repellency, 96.5% fumigant mortality at 1% concentration within 10 hours, 100% contact mortality at 2% concentration. plos.org |

| Sweetpotato whitefly (Bemisia tabaci) | Egg, Nymph | Ovicidal, Nymphicidal | Reduced egg hatching and adult eclosion. nih.govresearchgate.net |

| Brown marmorated stink bug (Halyomorpha halys) | Egg | Ovicidal | LC50 value of 0.020 mg/cm². mdpi.com |

| Tobacco hornworm (Manduca sexta) | Egg | Ovicidal | LC50 value of 0.015 mg/cm². mdpi.com |

| Diamondback moth (Plutella xylostella) | Egg | Ovicidal | LC50 value of 0.001 mg/cm². mdpi.com |

| Lesser grain borer (Rhyzopertha dominica) | Adult | Fumigant | LC50 value of 10.52 μl/L. bohrium.com |

| Rice weevil (Sitophilus oryzae) | Adult | Fumigant | LC50 value of 12.69 μl/L. bohrium.com |

| Red flour beetle (Tribolium castaneum) | Adult, Larva, Pupa | Fumigant | LC50 values of 15.53 μl/L (adult), 44.26 μl/L (larva), and 18.54 μl/L (pupa). bohrium.com |

| Fall armyworm (Spodoptera frugiperda) | Not specified | Insecticidal | Highly toxic. nih.gov |

| Mosquitoes (Aedes albopictus, Culex pipiens) | Larva | Larvicidal | LC50 values of 61 ppm and 185 ppm, respectively. nih.gov |

Environmental Interactions and Transformation Studies

Degradation Pathways in Environmental Matrices (e.g., Soil, Water)

This compound is considered to be readily biodegradable in both soil and water environments. chemos.deechemi.com In non-sterile soil, the compound undergoes rapid transformation, with complete hydrolysis observed in less than an hour. oup.com The primary degradation product in soil is benzoic acid, which is also quickly degraded. oup.com In sterile soil, the degradation of this compound is significantly slower, indicating that microbial activity is the primary driver of its breakdown. oup.com

In aquatic environments, biodegradation is also a key fate process. echemi.comnih.gov this compound is not expected to strongly adsorb to suspended solids and sediment. echemi.comnih.gov Volatilization from water surfaces can also be an important fate process, with estimated half-lives of 22 hours for a model river and 14 days for a model lake. echemi.comnih.gov Hydrolysis is another degradation pathway in water, and it is catalyzed by both acids and bases. nih.gov At a neutral pH of 7, the estimated hydrolysis half-life is 5 years, while at a more alkaline pH of 8, it decreases to 200 days. nih.gov

Microbial Transformation of this compound

Microorganisms play a crucial role in the transformation of this compound in the environment. Several bacterial strains have been identified that can utilize this compound as a sole source of carbon and energy. oup.com One such bacterium, identified as Burkholderia cepacia, was isolated from soil and demonstrated the ability to hydrolyze this compound to benzoic acid, which it then further degrades. oup.com This process involves a methyl esterase enzyme produced by the bacterium. oup.com The addition of a suspension of B. cepacia to sterile soil significantly accelerated the degradation of this compound, with a half-life of about 30 hours, confirming the bacterium's role in its transformation. oup.com

Similarly, a microbial consortium established from sewage sludge was shown to anaerobically degrade benzoate, a hydrolysis product of this compound, to methane (B114726) and carbon dioxide. nih.gov This consortium consists of a food chain of different microorganisms where the intermediates produced by one are consumed by another, ultimately leading to complete mineralization. nih.gov A newly isolated denitrifying bacterium, Magnetospirillum strain pMbN1, has also been shown to degrade 4-methylbenzoate to carbon dioxide under nitrate-reducing conditions. asm.org

Photolytic and Hydrolytic Degradation Mechanisms

Hydrolytic Degradation: The hydrolysis of this compound involves the cleavage of the ester bond to yield methanol (B129727) and benzoic acid. This reaction is subject to both acid and base catalysis. nih.gov Under alkaline conditions, the degradation is more significant. gsconlinepress.com For instance, the related compound alogliptin (B1666894) benzoate was found to be more susceptible to degradation under alkaline and acidic hydrolysis conditions compared to other stressors. scispace.com

Photolytic Degradation: this compound itself does not absorb light at wavelengths greater than 290 nm, which means it is not expected to undergo direct photolysis by sunlight. echemi.comnih.gov However, in the presence of photosensitizers or reactive species, indirect photolytic degradation can occur. For example, the photolytic degradation of the related compound sulfometuron (B1207853) methyl was found to produce methyl benzoate as an intermediate, which was then completely photolyzed to carbon dioxide under aquatic photolysis conditions. iaea.org Studies on another related compound, methyl 2-aminobenzoate, have shown that it undergoes direct photolysis under UVC and UVB irradiation, and its degradation is accelerated in the presence of hydrogen peroxide, which generates hydroxyl radicals. mdpi.com While this compound is stable to direct sunlight, its degradation can be influenced by other chemical species present in the environment that can initiate photochemical reactions.

Bioaccumulation Mechanisms in Environmental Organisms

The potential for this compound to bioaccumulate in environmental organisms is considered to be low. echemi.comnih.gov This is supported by its octanol-water partition coefficient (log Kow) of 2.12, which suggests a low potential for partitioning into fatty tissues. echemi.comscbt.com The estimated bioconcentration factor (BCF) for this compound in fish is 12, which is below the threshold that typically indicates a significant potential for bioaccumulation. echemi.comnih.gov

Studies on the bioaccumulation of the related compound sulfometuron methyl in fish showed that it does not accumulate in their tissues when they are exposed to it in their environment. iaea.org Furthermore, research on the environmental fate of this compound has indicated that its accumulation in soil and earthworms is extremely limited. nih.gov The rapid biodegradation and metabolism of this compound in various organisms contribute to its low bioaccumulation potential. scbt.comwho.int In rabbits, for example, this compound is metabolized to benzoic acid. nih.gov

No Information Found for this compound in Specified Applications

Following a comprehensive search of scientific literature and materials science databases, no information was found regarding the specific applications of the chemical compound This compound as outlined in the requested article structure. The search focused on its use as a solvent in polymer and resin chemistry, its incorporation in advanced materials development, and its application in optical and lasing mediums.